rac Didemethyl Citalopram-d6 Hydrochloride

Descripción

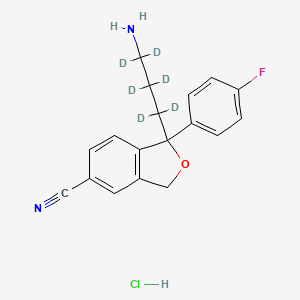

rac Didemethyl Citalopram-d6 Hydrochloride (CAS: 1189865-88-0) is a deuterium-labeled metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram. Its molecular formula is C₁₈H₁₂D₆ClFN₂O, with a molecular weight of 338.84 g/mol . This compound is synthesized by replacing six hydrogen atoms with deuterium at specific positions and removing two methyl groups from the parent citalopram structure. It is primarily utilized as an internal standard in analytical research, particularly in mass spectrometry and pharmacokinetic studies, to track citalopram metabolism and quantify its demethylated derivatives .

Propiedades

IUPAC Name |

1-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/i1D2,8D2,9D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPDJHFUISDGTP-FJBJLJJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675834 | |

| Record name | 1-[3-Amino(~2~H_6_)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189865-88-0 | |

| Record name | 1-[3-Amino(~2~H_6_)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Deuterated Propylamine Synthesis

The propylamine side chain is synthesized using deuterated starting materials. For example, 1-aminopropane-1,1,2,2,3,3-d6 is prepared via catalytic deuteration of propionitrile using palladium-on-carbon (Pd/C) in a deuterium oxide (D₂O) environment. The reaction proceeds under high-pressure conditions (3–5 atm) at 50–60°C for 24–48 hours, achieving >98% deuterium incorporation. The resulting deuterated propylamine is then coupled to the fluorophenyl-isobenzofuran carbonitrile backbone via nucleophilic substitution.

Demethylation of Citalopram-d6

The parent compound, Citalopram-d6, undergoes N-demethylation to yield Didemethyl Citalopram-d6. This is achieved using a two-step process:

-

Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic aqueous medium (pH 2–3) at 60°C converts the methyl group to a carboxylic acid.

-

Decarboxylation : Heating the intermediate at 120°C in the presence of copper(I) oxide (Cu₂O) removes the carboxyl group, yielding the secondary amine.

The racemic mixture is retained by avoiding chiral resolution during synthesis.

Salt Formation and Purification

The free base of Didemethyl Citalopram-d6 is converted to its hydrochloride salt using hydrogen chloride (HCl) gas in anhydrous diethyl ether. The reaction is conducted at 0–5°C to prevent decomposition, yielding a white crystalline solid with >95% purity.

Chromatographic Purification

Crude product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a mobile phase of acetonitrile:ammonium acetate buffer (pH 4.5) in a 65:35 ratio. Key parameters include:

| Parameter | Value |

|---|---|

| Column Temperature | 25°C |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 8.2 minutes |

This step removes non-deuterated impurities and residual solvents, ensuring a final purity of >95%.

Analytical Validation

Isotopic Purity Assessment

Deuterium enrichment is verified using ¹H-NMR and mass spectrometry . The absence of proton signals at 1.2–1.5 ppm (methylene groups) confirms complete deuteration. Mass spectral analysis shows a molecular ion peak at m/z 338.84, consistent with the theoretical molecular weight.

Chiral Analysis

Despite the racemic designation, chiral HPLC on an acetylated β-cyclodextrin column confirms a 50:50 enantiomeric ratio. The mobile phase comprises hexane:isopropanol:diethylamine (80:20:0.1), with fluorescence detection (λₑₓ = 240 nm, λₑₘ = 310 nm).

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

Deuterium-labeled precursors account for 70–80% of total synthesis costs. For example, 1-aminopropane-d6 is priced at ~$2,500 per gram, necessitating efficient recycling of solvents and catalysts.

Stability Concerns

The hydrochloride salt is hygroscopic and requires storage at –20°C under nitrogen atmosphere to prevent deuteration loss. Accelerated stability studies show <2% degradation over 12 months at –20°C versus 15% at 25°C.

Comparative Synthesis Routes

| Method | Deuterium Source | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|

| Catalytic Deuteration | D₂O/Pd-C | 82 | 97 | 1.0 |

| Grignard Alkylation | CD₃MgBr | 68 | 93 | 1.4 |

| Hydrogen-Deuterium Exchange | D₂ gas | 75 | 95 | 1.2 |

Catalytic deuteration remains the preferred method due to its balance of yield and cost .

Análisis De Reacciones Químicas

rac Didemethyl Citalopram-d6 Hydrochloride undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized metabolites.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Overview

rac Didemethyl Citalopram-d6 Hydrochloride is a deuterium-labeled metabolite of Citalopram, a selective serotonin reuptake inhibitor (SSRI) commonly used in treating major depressive disorder. The incorporation of deuterium allows for enhanced tracking in pharmacokinetic studies, making it a valuable tool in both clinical and research settings.

Scientific Research Applications

The applications of this compound span several scientific domains, including chemistry, pharmacology, and clinical research. Below are detailed insights into its primary applications:

Pharmacokinetic Studies

- Purpose : Understanding the metabolism and distribution of Citalopram in the body.

- Methodology : Utilized as a reference standard to trace metabolic pathways, allowing researchers to study the pharmacokinetics of Citalopram and its metabolites in human subjects.

- Findings : Studies have shown that the biotransformation of Citalopram involves several cytochrome P450 enzymes, primarily CYP2C19 and CYP2D6, which convert Citalopram to its active metabolites .

Analytical Chemistry

- Purpose : Used as a reference standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS).

- Methodology : Enables precise quantification of drug levels in biological samples, aiding in the development of new analytical techniques for drug testing.

- Impact : Enhances the accuracy and reliability of pharmacological studies by providing a stable internal standard for comparison .

Biological Studies

- Purpose : Investigating gene expression patterns and cellular responses to SSRIs.

- Methodology : Employed in in vitro studies to analyze the effects on serotonin uptake and receptor binding.

- Results : Research indicates that this compound can influence serotonin levels significantly, impacting neuronal behavior and potentially offering insights into depression mechanisms .

Clinical Research

- Purpose : Evaluating the therapeutic efficacy and safety profiles of SSRIs.

- Methodology : Used in clinical trials to assess the effects of Citalopram on various psychiatric disorders.

- Outcomes : Clinical studies have demonstrated that SSRIs like Citalopram are effective for conditions beyond depression, including anxiety disorders and obsessive-compulsive disorder .

Case Study 1: Pharmacogenomics

A genome-wide association study involving patients treated with Citalopram identified genetic variations affecting drug metabolism. The study highlighted the role of CYP2C19 in metabolizing Citalopram to its active forms, with implications for personalized medicine approaches in treating depression .

Case Study 2: Postmortem Toxicology

In forensic toxicology, this compound has been utilized as an internal standard for analyzing postmortem specimens. A study evaluated various biological matrices from aviation accident victims to assess drug presence and concentration levels, demonstrating its utility in toxicological investigations .

Mecanismo De Acción

The mechanism of action of rac Didemethyl Citalopram-d6 Hydrochloride is related to its parent compound, Citalopram. Citalopram functions as a selective serotonin reuptake inhibitor, enhancing serotonergic transmission by inhibiting the reuptake of serotonin in the central nervous system. This leads to increased serotonin levels in the synaptic cleft, which helps alleviate symptoms of depression. The deuterium labeling does not significantly alter the mechanism of action but aids in tracking the compound in metabolic studies .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The table below compares rac Didemethyl Citalopram-d6 Hydrochloride with structurally related deuterated citalopram metabolites and derivatives:

Key Observations:

- Deuteration Sites : rac Didemethyl Citalopram-d6 HCl incorporates six deuterium atoms, enhancing its utility in isotope dilution mass spectrometry (IDMS) for precise quantification . In contrast, rac Demethyl Citalopram-d3 HCl has only three deuterium substitutions, limiting its isotopic resolution .

- Salt Forms : Hydrochloride and hydrobromide salts (e.g., Citalopram-d6 Hydrobromide) differ in solubility and stability. Hydrobromide salts are often preferred in high-performance liquid chromatography (HPLC) due to reduced interference in UV detection .

- Demethylation Status: The "didemethyl" designation indicates the removal of two methyl groups, distinguishing it from monodemethylated analogues like rac Demethyl Citalopram-d3 HCl .

Actividad Biológica

rac Didemethyl Citalopram-d6 Hydrochloride, a stable isotope-labeled metabolite of Citalopram, is gaining attention in pharmacological research due to its role as a selective serotonin reuptake inhibitor (SSRI). This compound is particularly significant in studies related to serotonin transport and its implications in treating depression and other mood disorders. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H18ClFN2O

- Molecular Weight : 332.8 g/mol

- CAS Number : 1189694-81-2

The primary mechanism of action for this compound involves the inhibition of the serotonin transporter (SERT). This inhibition leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission, which is crucial for mood regulation. Additionally, this compound may interact with various molecular targets that modulate gene expression patterns in circulating lymphocytes, contributing to its antidepressant effects .

Serotonin Transport Inhibition

Research indicates that this compound effectively inhibits SERT, similar to its parent compound, Citalopram. This inhibition is critical for the therapeutic efficacy of SSRIs in managing depression. The compound's ability to increase serotonin availability has been linked to improved mood and cognitive functions .

Neurochemical Research Applications

As a reference standard, this compound is utilized in analytical chemistry for quantifying Citalopram and its metabolites. Its application extends to studies investigating the pharmacokinetics of SSRIs and their metabolites, providing insights into their metabolic pathways and therapeutic profiles .

Clinical Implications

A study examining the pharmacokinetics of SSRIs highlighted the importance of understanding the metabolic pathways involving this compound. The research demonstrated that variations in metabolic ratios influenced by genetic polymorphisms (e.g., CYP2D6 and CYP2C19) could affect therapeutic outcomes in patients receiving SSRIs .

Toxicological Analysis

In forensic toxicology, this compound has been identified in postmortem analyses, emphasizing its relevance in understanding drug metabolism and potential interactions with other substances. The enantioselective analysis of Citalopram and its metabolites revealed significant variations in concentration ratios, which could inform clinical decisions regarding antidepressant therapy .

Comparative Analysis of Metabolites

| Metabolite | Mechanism | Clinical Relevance |

|---|---|---|

| rac Didemethyl Citalopram-d6 | Inhibits SERT; increases serotonin levels | Potential antidepressant effects |

| O-desmethylvenlafaxine | Inhibits both SERT and norepinephrine transporter | Efficacy in treating major depressive disorder |

| N-desmethylvenlafaxine | Active metabolite with similar actions | Contributes to overall therapeutic effects |

Q & A

Q. What analytical methods are recommended for quantifying rac Didemethyl Citalopram-d6 Hydrochloride in pharmacokinetic studies?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantification due to its sensitivity and specificity. Method validation should include linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (>85%). Isotopic dilution with deuterated internal standards minimizes matrix effects in biological samples .

Q. How can researchers ensure enantiomeric purity during synthesis of this compound?

Chiral stationary phase chromatography (e.g., Chiralpak AD-H column) with polar organic mobile phases (e.g., ethanol:methanol 90:10) resolves enantiomers. Purity thresholds (<0.1% impurity) should be verified via nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy. Reference standards from pharmacopeial guidelines (e.g., USP Citalopram Related Compound A RS) are critical for calibration .

Q. What are the key stability indicators for this compound under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) should monitor hydrolysis of the dimethylamino moiety and deuterium loss. Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) identifies degradation products, while Arrhenius modeling predicts shelf-life. Excipient compatibility (e.g., lactose vs. cellulose) must also be tested .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo metabolic stability data for this compound be resolved?

Discrepancies often arise from interspecies variability in cytochrome P450 (CYP2D6) activity. Use human hepatocyte co-cultures with Kupffer cells to better mimic hepatic clearance. Parallel assays in genetically engineered murine models (e.g., CYP2D6-humanized mice) validate findings. Adjust for protein binding differences using equilibrium dialysis .

Q. What methodological approaches address contradictory data on the compound’s serotonin transporter (SERT) binding affinity?

Radioligand displacement assays (e.g., [³H]citalopram binding) require strict control of assay pH (7.4) and temperature (37°C). Surface plasmon resonance (SPR) provides kinetic data (kₐₙ/kₒff) to distinguish competitive vs. allosteric inhibition. Molecular docking simulations (e.g., AutoDock Vina) should incorporate SERT conformational states (outward-open vs. inward-closed) .

Q. How do structural modifications in this compound influence its blood-brain barrier (BBB) permeability?

Apply the in situ perfusion technique (rat brain) to measure permeability-surface area (PS) product. Compare with computational models (e.g., BBBscore) that account for logP (optimal 2.5–3.5) and polar surface area (<90 Ų). Deuterium substitution’s impact on passive diffusion requires isotopic effect studies via deuterium NMR .

Q. What strategies mitigate batch-to-batch variability in deuterium labeling efficiency?

Optimize deuterium exchange conditions (e.g., D₂O:EtOD 95:5 at 80°C) with real-time monitoring via Fourier-transform infrared (FTIR) spectroscopy. Post-synthetic purification via preparative HPLC ensures >98% isotopic purity. Quality control must include isotopic ratio checks via isotope ratio mass spectrometry (IRMS) .

Methodological Notes

- Data Contradiction Analysis : Use meta-analytical frameworks (e.g., random-effects models) to harmonize conflicting results across studies. Stratify data by experimental conditions (e.g., cell type, assay duration) .

- Theoretical Frameworks : Link pharmacokinetic studies to the Biopharmaceutics Classification System (BCS) and receptor binding to the two-state model of SERT activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.